molecular formula C12H17NO B13031104 1-Amino-1-[4-(methylethyl)phenyl]acetone

1-Amino-1-[4-(methylethyl)phenyl]acetone

Cat. No.: B13031104
M. Wt: 191.27 g/mol
InChI Key: OTCJQQHJGPTYIO-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(methylethyl)phenyl]acetone is an organic compound with a unique structure that includes an amino group attached to an acetone moiety, which is further connected to a phenyl ring substituted with a methylethyl group

Preparation Methods

The synthesis of 1-Amino-1-[4-(methylethyl)phenyl]acetone can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of acetone with 4-(methylethyl)phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone, which can then be aminated using ammonia or an amine source under appropriate conditions .

Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

1-Amino-1-[4-(methylethyl)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include oximes, nitriles, secondary alcohols, amides, and imines.

Scientific Research Applications

1-Amino-1-[4-(methylethyl)phenyl]acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(methylethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

1-Amino-1-[4-(methylethyl)phenyl]acetone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-amino-1-(4-propan-2-ylphenyl)propan-2-one

InChI

InChI=1S/C12H17NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-8,12H,13H2,1-3H3

InChI Key

OTCJQQHJGPTYIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)C)N

Origin of Product

United States

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